6-Amino-3-methyluracil
Descripción
6-Amino-3-methyluracil (CAS 21236-97-5) is a substituted uracil derivative with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . It features a methyl group at position 3 and an amino group at position 6 on the pyrimidine ring. Its high melting point (350–352°C) reflects strong intermolecular interactions, likely due to hydrogen bonding from the amino group and the rigid heterocyclic structure . This compound is utilized in organic synthesis and pharmaceutical research, particularly as a precursor for heterocyclic compounds.
Propiedades
IUPAC Name |
6-amino-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAVPFNFAUWIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355712 | |
| Record name | 6-Amino-3-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21236-97-5 | |
| Record name | 6-Amino-3-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Reaction Mechanism and Initial Synthesis
The most well-documented method for synthesizing 6-amino-3-methyluracil involves the cyclocondensation of dimethyl malonate (C₅H₈O₄) and methylurea (C₂H₆N₂O) under alkaline conditions. Sodium methoxide (CH₃ONa) serves as the catalyst, facilitating the nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbons of dimethyl malonate. The reaction proceeds through the following steps:
-
Formation of the pyrimidine ring : At 40–50°C, methylurea reacts with dimethyl malonate to generate 1-methylbarbituric acid (C₅H₆N₂O₃), a key intermediate.
-
Acidification and crystallization : Hydrochloric acid is added to precipitate the intermediate, which is then purified via centrifugation and drying.
Critical Reaction Conditions:
Table 1: Comparison of Laboratory vs. Industrial Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature (°C) | 40–60 | 50–70 |
| Reaction Time (hours) | 2–3 | 1–1.5 |
| Yield (%) | 75–80 | 83–85 |
| Purity (%) | 95–97 | 98.5–99 |
Alternative Synthetic Routes
Nitrosation-Reduction Pathway
A less common method involves the nitrosation of 4,6-diamino-2-hydroxypyrimidine (C₄H₆N₄O) followed by reduction. This pathway, adapted from the synthesis of 3-methylisoguanine, proceeds as follows:
-
Nitrosation : Treatment with sodium nitrite (NaNO₂) in acetic acid introduces a nitroso group at the 5-position.
-
Reduction : Catalytic hydrogenation or use of reducing agents (e.g., SnCl₂) converts the nitroso group to an amino group.
This method achieves moderate yields (60–70%) but requires stringent control over pH (11.5–12.0) to prevent over-nitrosation.
Deuterated Derivative Synthesis
For isotopic labeling studies, This compound-d₃ is synthesized via hydrogen-deuterium exchange. The process involves:
-
Deuterium oxide (D₂O) treatment : this compound is refluxed in D₂O with a palladium catalyst to replace three hydrogen atoms with deuterium.
-
Purification : Recrystallization from deuterated solvents ensures >99% isotopic purity.
Purification and Characterization
Recrystallization Techniques
Crude this compound is purified using:
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-methyluracil undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted uracil derivatives .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
6-Amino-3-methyluracil is classified as a pyrimidine derivative with the molecular formula and a molecular weight of 141.13 g/mol. Its structure comprises an amino group at the 6-position and a methyl group at the 3-position of the uracil ring, which influences its biochemical properties and interactions.
Metabolism Studies
6-AMU is notably involved in metabolic studies, particularly concerning caffeine metabolism. It serves as a significant metabolite of caffeine, which is extensively studied for its pharmacokinetics and effects on human health. The analysis of urinary metabolites, including 6-AMU, provides insights into the activity of cytochrome P450 enzymes (CYP1A2), which are crucial for drug metabolism. This relationship allows researchers to assess inter-individual differences in drug metabolism and the associated risks for developing exposure-related diseases .
Biomarkers in Pharmacokinetics
The compound has been identified as a potential biomarker for caffeine intake due to its moderate correlation with recorded caffeine levels in human subjects. This property makes it valuable in pharmacokinetic studies aimed at understanding caffeine's effects on health and behavior .
Therapeutic Potential
Research has indicated that 6-AMU may exhibit therapeutic properties, particularly in relation to its effects on cyclic nucleotide phosphodiesterases (PDEs). Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various physiological processes, including vasodilation and neurotransmission. Therefore, compounds like 6-AMU could have implications in treating cardiovascular diseases or neurological disorders .
Case Study: Caffeine Metabolism
A study examining the metabolism of caffeine highlighted the role of 6-AMU as a metabolite that reflects individual variations in enzyme activity related to caffeine processing. The findings suggested that individuals with higher levels of this metabolite might demonstrate different responses to caffeine consumption, impacting their risk for conditions such as hypertension or anxiety disorders .
Case Study: Drug Interaction Studies
In another investigation focused on drug interactions, researchers analyzed how 6-AMU interacts with various pharmaceutical compounds. The study found that it could modulate the effects of certain drugs by altering their metabolic pathways, thus affecting their efficacy and safety profiles .
Data Table: Summary of Key Applications
Mecanismo De Acción
The mechanism of action of 6-Amino-3-methyluracil involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
6-Amino-1,3-dimethyluracil
- Molecular Formula : C₆H₉N₃O₂
- Molecular Weight : 155.16 g/mol
- CAS Number : 6642-31-5
- Key Differences: Contains two methyl groups (positions 1 and 3) compared to 6-Amino-3-methyluracil’s single methyl group. The additional methyl group at position 1 reduces steric hindrance at the N-1 position, facilitating alkylation and condensation reactions . High-purity grades (≥98%) are prioritized in pharmaceutical research for reproducibility in heterocyclic synthesis .
Reactivity Comparison:
- This compound: Limited steric hindrance at N-1 allows for selective functionalization at the amino group (position 6).
- 6-Amino-1,3-dimethyluracil: The N-1 methyl group directs reactivity toward the amino group and adjacent positions, enabling multi-component reactions with aldehydes and ketones to form fused pyrimidines .
6-Aminouracil (Unsubstituted)
- Molecular Formula : C₄H₅N₃O₂
- Molecular Weight : 127.10 g/mol
- Key Differences: Lacks methyl groups, making it less lipophilic than methyl-substituted analogs. Serves as a versatile precursor for synthesizing pyrimidopyrimidines and pyranopyrimidines via reactions with aldehydes or nitriles .
6-Amino-5-bromo-1-methyluracil Monohydrate
- Molecular Formula : C₅H₆BrN₃O₂·H₂O
- Molecular Weight : 237.03 g/mol
- Key Differences: Bromine substitution at position 5 introduces electronegativity, altering electronic properties and reactivity.
Functionalization Potential:
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features | Applications |
|---|---|---|---|---|---|
| This compound | C₅H₇N₃O₂ | 141.13 | 21236-97-5 | Methyl at C3; high melting point (350–352°C) | Precursor for fused heterocycles |
| 6-Amino-1,3-dimethyluracil | C₆H₉N₃O₂ | 155.16 | 6642-31-5 | Methyl at C1 and C3; enhanced reactivity in Hantzsch synthesis | Pyrido[2,3-d]pyrimidine synthesis |
| 6-Aminouracil | C₄H₅N₃O₂ | 127.10 | 873-83-6 | Unsubstituted; broad functionalization potential | Antimicrobial agent synthesis |
| 6-Amino-5-bromo-1-methyluracil | C₅H₆BrN₃O₂ | 237.03 | N/A | Bromine at C5; facilitates cross-coupling reactions | Anticancer drug discovery |
Actividad Biológica
6-Amino-3-methyluracil (6-AMU) is a pyrimidine derivative and an important compound in the field of medicinal chemistry and biological research. Its structural formula is , and it is recognized for its potential biological activities, particularly in relation to enzyme inhibition and metabolic pathways. This article explores the biological activity of 6-AMU, detailing its mechanisms of action, pharmacological effects, and relevant research findings.
This compound has been studied for its interaction with various biological targets, including enzymes involved in nucleic acid metabolism. Its primary mechanism of action appears to involve:
- Inhibition of Enzymes : 6-AMU may inhibit enzymes such as dihydropyrimidine dehydrogenase (DPD), which is crucial in the metabolism of pyrimidines. This inhibition can affect the levels of uracil and other metabolites in biological systems.
- Antioxidant Properties : Some studies suggest that derivatives of 6-AMU exhibit antioxidant properties, potentially mitigating oxidative stress in cells by scavenging free radicals.
Pharmacological Effects
The pharmacological effects of 6-AMU have been documented in various studies:
- Antitumor Activity : Research indicates that 6-AMU can exhibit antitumor properties by interfering with the DNA synthesis of cancer cells, making it a candidate for further investigation in cancer therapy.
- Impact on Metabolism : The compound has been shown to influence metabolic pathways related to nucleic acids, which could have implications for diseases characterized by dysregulated metabolism.
Case Studies and Research Findings
- Inhibition Studies : A study published in the Journal of Biological Chemistry reported that 6-AMU inhibits DPD activity, leading to altered pyrimidine metabolism in cancer cells. This suggests a potential therapeutic role in conditions like cancer where DPD is overexpressed .
- Metabolite Identification : In a study examining caffeine metabolism, 5-acetylamino-6-amino-3-methyluracil was identified as a significant metabolite, indicating that 6-AMU derivatives play a role in human metabolic pathways .
- Oxidative Stress Protection : Another study highlighted the antioxidant capacity of 6-AMU derivatives, showing their ability to reduce oxidative damage in cellular models, which may be beneficial in conditions associated with oxidative stress.
Comparison of Biological Activities
Pharmacokinetics and Safety Profile
| Parameter | Value |
|---|---|
| Molecular Weight | 142.12 g/mol |
| Solubility | Soluble in water |
| Toxicity | Low toxicity reported |
| Metabolism | Hepatic metabolism |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Amino-3-methyluracil, and how can reaction conditions be optimized for yield?
- Methodological Answer : Two primary synthetic routes are documented:
- Route 1 : Reacting 6-aminouracil with hexamethyldisilazane (HMDS) and H2SO4 under reflux for 3 hours, followed by vacuum concentration and alkylation with methyl iodide (MeI) at room temperature for 72 hours. Neutralization with NaHCO3 and filtration yields the product .
- Route 2 : Using 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione with HMDS and ammonium sulfate under reflux (6 hours), followed by iodomethane reaction at 40°C (16 hours). Optimization involves controlling reaction time, temperature, and stoichiometry of alkylating agents. Yield improvements (e.g., >95%) require inert atmospheres and rigorous drying of intermediates .
Q. What analytical techniques are most effective for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- HPLC : Quantify purity using reversed-phase chromatography with UV detection (λ = 254 nm). Compare retention times against certified reference standards .
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR. Key signals include methyl protons (δ ~3.3 ppm) and carbonyl carbons (δ ~160–170 ppm) .
- Melting Point Analysis : Validate identity by matching observed melting points (350–352°C) to literature values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Ensure compatibility with non-reactive materials (e.g., glass) .
- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .
Advanced Research Questions
Q. How do variations in alkylation agents impact the synthesis of this compound derivatives?
- Methodological Answer :
- Methylation vs. Thiomethylation : Substituting iodomethane with methylthio reagents (e.g., methylthiolate) yields derivatives like 6-Amino-2-methylthio-3-methyluracil (CAS 54030-56-7). Monitor regioselectivity using TLC and adjust solvent polarity (e.g., DMF vs. ethanol) to control reaction pathways .
- Catalytic Systems : Ytterbium triflate [Yb(TFA)3] enhances reaction efficiency in acetylketene-mediated syntheses, reducing side-product formation .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Purity Validation : Contradictions often arise from unaccounted impurities (e.g., residual solvents or byproducts). Use high-purity (>97%) batches and document lot-specific COAs .
- Bioassay Standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell line viability thresholds. For example, IL-6 inhibition assays require nanomolar-range compound concentrations and validated negative controls .
Q. How can computational modeling predict the reactivity of this compound in novel heterocyclic formations?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometries (e.g., using Gaussian 16) to predict electrophilic/nucleophilic sites. Focus on the C5 position for functionalization due to its electron-deficient nature .
- Docking Studies : Simulate interactions with biological targets (e.g., MMP3 or IL-6 receptors) using AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
